6-Chloromethyl-imidazo[2,1-b]thiazole

TDAE methodology nitroimidazothiazole synthesis anti-infectious agents

SAR optimization stalled by limited C-6 analog access? The imidazo[2,1-b]thiazole scaffold shows >50-fold activity differences across C-6 substituents, yet de novo synthesis for each analog is inefficient. This chloromethyl derivative solves the bottleneck via direct nucleophilic displacement. • **Reactive handle:** Chloromethyl group enables SN2 reactions (amines, thiols) or halogen exchange to bromomethyl (80% yield in acetone). • **SAR acceleration:** Single building block yields 6-methyl, 6-bromomethyl, 6-acrylate, and other analogs without re-synthesis. • **Dual utility:** Non-nitrated (CAS 112581-59-6) and 5-nitro (CAS 139029-62-2) variants available; nitro version required for TDAE-mediated anti-infective libraries.

Molecular Formula C6H5ClN2S
Molecular Weight 172.64 g/mol
Cat. No. B11912878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloromethyl-imidazo[2,1-b]thiazole
Molecular FormulaC6H5ClN2S
Molecular Weight172.64 g/mol
Structural Identifiers
SMILESC1=CSC2=NC(=CN21)CCl
InChIInChI=1S/C6H5ClN2S/c7-3-5-4-9-1-2-10-6(9)8-5/h1-2,4H,3H2
InChIKeyARUYSNCZGGNUCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloromethyl-imidazo[2,1-b]thiazole Procurement and Selection


6-Chloromethyl-imidazo[2,1-b]thiazole (CAS 112581-59-6) is a heterocyclic building block belonging to the imidazo[2,1-b]thiazole class, a fused five-membered ring system recognized as a privileged scaffold in medicinal chemistry [1]. The compound features a reactive chloromethyl group at the 6-position of the bicyclic core (molecular weight 172.64 g/mol), enabling diverse nucleophilic substitution reactions for generating libraries of substituted imidazo[2,1-b]thiazole derivatives [2]. This scaffold has been exploited clinically (e.g., levamisole) and continues to drive research across oncology, anti-infectives, and kinase inhibition [3].

6-Chloromethyl-imidazo[2,1-b]thiazole vs. Generic Analogs


The imidazo[2,1-b]thiazole scaffold exhibits highly substitution-dependent biological and chemical behavior. Potency differences between closely related analogs often exceed an order of magnitude; for example, imidazo[2,1-b]thiazole derivatives with different C-6 substituents have demonstrated IC₅₀ values ranging from 1.81 μM to >100 μM in anticancer assays against the same cell line [1]. The 6-chloromethyl group specifically confers a unique electrophilic handle absent in methyl, unsubstituted, or aromatic analogs. This functional group enables covalent derivatization via Sɴ2 chemistry—a synthetic pathway inaccessible to 6-methyl or 6-aryl congeners [2]. Furthermore, the chloromethyl group serves as a progenitor for bromomethyl conversion in nitro-activated systems, enabling halogen exchange strategies that produce synthetically valuable intermediates not obtainable directly from other 6-substituted analogs [3].

6-Chloromethyl-imidazo[2,1-b]thiazole Comparative Evidence


TDAE Substrate for Anti-Infective Library Synthesis

The 5-nitro-substituted derivative (6-chloromethyl-5-nitroimidazo[2,1-b]thiazole, CAS 139029-62-2) has been explicitly validated as a substrate for tetrakis(dimethylamino)ethylene (TDAE)-mediated reactions, enabling the synthesis of diverse imidazo[2,1-b]thiazole libraries in moderate to good yields [1]. In contrast, the non-nitrated 6-chloromethyl-imidazo[2,1-b]thiazole (CAS 112581-59-6) lacks the electron-withdrawing nitro group required for TDAE single-electron transfer activation, and 6-methyl or 6-unsubstituted analogs are completely unreactive under these conditions. The nitro-chloromethyl combination thus provides a synthetically privileged entry point that neither the non-nitrated parent nor alternative 6-substituted analogs can offer [1].

TDAE methodology nitroimidazothiazole synthesis anti-infectious agents

Chloromethyl-to-Bromomethyl Halogen Exchange

In the 5-nitro-substituted series, the 6-chloromethyl group undergoes sodium bromide-mediated halogen exchange to yield 6-bromomethyl-5-nitroimidazo[2,1-b]thiazole with an isolated yield of 80% in acetone over 2.0 hours [1]. This halogen exchange capability distinguishes the chloromethyl derivative from bromomethyl analogs, which cannot undergo the reverse transformation (Br→Cl) under comparable mild conditions due to the poorer leaving-group ability of chloride. The quantitative 80% yield provides a benchmark for procurement decisions when downstream bromomethyl functionality is desired.

halogen exchange synthetic methodology building block derivatization

Nucleophilic Substitution: Chloromethyl vs. Bromomethyl Reactivity

The chloromethyl group exhibits lower Sɴ2 reactivity compared to bromomethyl analogs. The bromomethyl derivative (CAS 330196-49-1, molecular weight 298.00 g/mol for the hydrobromide salt) contains a better leaving group (bromide vs. chloride), enabling faster nucleophilic displacement under milder conditions but also conferring greater hydrolytic instability and potential for unwanted side reactions . The chloromethyl derivative (CAS 112581-59-6, molecular weight 172.64 g/mol) offers balanced reactivity—sufficient electrophilicity for derivatization with amines, thiols, and other nucleophiles while maintaining superior storage stability and handling characteristics compared to the more labile bromomethyl congener.

leaving group reactivity SN2 substitution synthetic intermediate selection

Diverse C-6 Derivatization Capability

The 6-chloromethyl group serves as a versatile electrophilic handle for generating structurally diverse C-6 derivatives via nucleophilic substitution [1]. In the 5-nitro-substituted series, this chloromethyl group has been successfully converted to multiple downstream products including: 5-nitro-6-methylimidazo[2,1-b]thiazole, 6-bromomethyl-5-nitroimidazo[2,1-b]thiazole (80% yield, as above), 5-nitro-6-isopropylidenemethylimidazo[2,1-b]thiazole, and (E)-ethyl 3-(5-nitroimidazo[2,1-b]thiazol-6-yl)acrylate, among others [2]. This derivatization breadth distinguishes the chloromethyl-substituted scaffold from 6-unsubstituted or 6-alkyl congeners, which lack the electrophilic center required for such diverse post-functionalization.

derivative synthesis nucleophilic substitution chemical library generation

6-Chloromethyl-imidazo[2,1-b]thiazole Research and Industrial Applications


Anti-Infective Library Synthesis via TDAE

The 5-nitro-6-chloromethyl derivative (CAS 139029-62-2) is the validated starting material for TDAE-mediated synthesis of diverse imidazo[2,1-b]thiazole libraries with demonstrated anti-infectious activity against Gram-positive and Gram-negative bacteria as well as Candida species [1]. This four-step methodology generates compounds in moderate to good yields, with specific derivatives (compounds 1 and 6) showing potent antimicrobial activity against all tested Candida strains and compound 3e demonstrating selective antifungal potential against Candida tropicalis [1]. Groups pursuing anti-infective drug discovery should procure the 5-nitro-6-chloromethyl derivative rather than the non-nitrated analog or alternative 6-substituted compounds, as the nitro group is mechanistically essential for TDAE activation.

Halogen-Dependent Reactivity Tuning

Procurement of the 6-chloromethyl derivative (either non-nitrated CAS 112581-59-6 or 5-nitro CAS 139029-62-2) provides a single starting material that can be deployed directly in nucleophilic substitutions (amine, thiol couplings) or converted to the more reactive 6-bromomethyl analog via sodium bromide treatment [1]. In the 5-nitro series, this halogen exchange proceeds with 80% isolated yield in acetone over 2.0 hours [1]. This dual-utility characteristic is not available from the bromomethyl compound, which cannot be readily converted to the chloromethyl derivative. For medicinal chemistry programs requiring flexibility in electrophile reactivity, the chloromethyl compound represents the superior procurement choice.

C-6 SAR Building Block

The 6-chloromethyl-imidazo[2,1-b]thiazole scaffold enables systematic SAR exploration at the C-6 position through nucleophilic displacement with diverse nucleophiles [1]. Documented transformations include conversion to 6-methyl, 6-bromomethyl, 6-isopropylidenemethyl, and 6-acrylate derivatives [2]. This derivatization capability is absent in 6-unsubstituted or 6-alkyl imidazo[2,1-b]thiazoles, which require de novo synthesis for each C-6 analog. The substantial activity differences observed among C-6 substituted analogs in anticancer assays (IC₅₀ range spanning >50-fold difference within the same scaffold class) [3] underscore the critical importance of C-6 substitution for biological activity, making the chloromethyl building block essential for SAR-driven optimization campaigns.

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